CCR5 Antagonist Affinity: N3-Methyl-9-keto Spirocycle vs. Unsubstituted and Oxa Analogs
3-Methyl-3-azaspiro[5.5]undecan-9-one acts as a CCR5 antagonist with a measured Kd of 316 nM against human CCR5 expressed in HEK293 cells [1]. In contrast, the fully reduced 3-azaspiro[5.5]undecane scaffold shows no reported CCR5 activity, with its primary pharmacology limited to M2 proton channel blockade (IC₅₀ ~1 μM) . The 3-oxa analog, 3-oxaspiro[5.5]undecan-9-one, also lacks documented CCR5 antagonism, underscoring the necessity of the N-methylamine motif for chemokine receptor engagement [2]. This N3-methyl-9-keto combination appears to be a privileged chemotype for CCR5 binding within the spiro[5.5]undecane family.
| Evidence Dimension | CCR5 antagonist binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 316 nM |
| Comparator Or Baseline | 3-Azaspiro[5.5]undecane (reduced): no CCR5 activity reported; primary pharmacology is M2 channel inhibition (IC₅₀ ~1 μM) |
| Quantified Difference | CCR5 binding: measurable affinity (Kd 316 nM) vs. no measurable CCR5 activity |
| Conditions | Human CCR5 expressed in HEK293 Glosensor cells; antagonist activity assessed by reduction in RANTES-induced intracellular calcium levels [1] |
Why This Matters
For procurement decisions in CCR5-targeted programs (HIV, inflammation), only the N3-methyl-9-keto spiro[5.5]undecane chemotype provides documented CCR5 engagement; the reduced or oxa analogs are functionally inactive at this target.
- [1] BindingDB. BDBM50267126 (CHEMBL4068906). Kd: 316 nM. Antagonist activity at human CCR5 expressed in HEK293 Glosensor cells. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50267126 View Source
- [2] Imperial College London. Syntheses of novel 3-heterospiro[5.5]undecan-9-ones and reactions thereof: 3-oxaspiro[5.5]undecan-9-one data. https://www.ch.ic.ac.uk/ectoc/echet96/papers/097/ View Source
